molecular formula C8H17NO2 B099832 Dimethylaminoethyl butyrate CAS No. 16597-65-2

Dimethylaminoethyl butyrate

Cat. No.: B099832
CAS No.: 16597-65-2
M. Wt: 159.23 g/mol
InChI Key: NCOVMJHPLAYTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylaminoethyl butyrate (DMAEB) is a specialized chemical derivative formed during the pyrolysis of butyrylcholine, a process used in analytical chemistry to quantify acetylcholine levels. In a method described by Schmidt et al. (1970), DMAEB is generated alongside dimethylaminoethyl acetate when butyrylcholine and acetylcholine are pyrolyzed. This reaction enables precise measurement of acetylcholine in biological samples, with sensitivity down to 2 ng . DMAEB’s role is primarily confined to analytical applications, distinguishing it from structurally related esters used in flavors, fragrances, or pharmaceuticals.

Properties

CAS No.

16597-65-2

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

2-(dimethylamino)ethyl butanoate

InChI

InChI=1S/C8H17NO2/c1-4-5-8(10)11-7-6-9(2)3/h4-7H2,1-3H3

InChI Key

NCOVMJHPLAYTJS-UHFFFAOYSA-N

SMILES

CCCC(=O)OCCN(C)C

Canonical SMILES

CCCC(=O)OCCN(C)C

Other CAS No.

16597-65-2

Synonyms

Butanoic acid 2-(dimethylamino)ethyl ester

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylaminoethyl butyrate can be synthesized through the esterification of butanoic acid with 2-(dimethylamino)ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of butanoic acid, 2-(dimethylamino)ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Dimethylaminoethyl butyrate undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanoic acid and 2-(dimethylamino)ethanol in the presence of water and an acid or base catalyst.

    Transesterification: The ester can react with other alcohols to form different esters and 2-(dimethylamino)ethanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Butanoic acid and 2-(dimethylamino)ethanol.

    Transesterification: Different esters and 2-(dimethylamino)ethanol.

    Reduction: Corresponding alcohol.

Scientific Research Applications

Dimethylaminoethyl butyrate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the manufacture of various industrial products, including solvents and plasticizers.

Mechanism of Action

The mechanism of action of butanoic acid, 2-(dimethylamino)ethyl ester involves its interaction with specific molecular targets and pathways. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of butanoic acid and 2-(dimethylamino)ethanol. The exact molecular targets and pathways may vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Structural and Functional Group Analysis

DMAEB belongs to the ester family, characterized by a dimethylaminoethyl group (-O-(CH₂)₂-N(CH₃)₂) linked to a butyrate moiety. Below is a comparative analysis of DMAEB and other butyrate esters or dimethylaminoethyl-containing compounds:

Table 1: Comparative Overview of DMAEB and Structurally Related Compounds
Compound Name CAS No. Key Functional Groups Primary Applications References
Dimethylaminoethyl butyrate Not reported Dimethylaminoethyl, butyrate Analytical chemistry (acetylcholine quantification)
Ethyl butyrate 105-54-4 Ethyl, butyrate Food flavoring, perfumes (fruity odor)
Isoamyl butyrate 106-27-4 Isoamyl, butyrate Industrial manufacturing, solvents
Dioxaphetyl butyrate Not reported Morpholino, diphenyl, butyrate Regulated pharmaceutical substance
Dimethyl phenethyl butyrate 10094-34-5 Dimethylphenethyl, butyrate Perfuming agent
2-[2-(Diethylamino)ethoxy]ethyl 2-(4-isobutylphenyl)butyrate 61147-38-4 Diethylaminoethoxy, isobutylphenyl Pharmaceutical intermediate

Physicochemical Properties

  • Volatility: Ethyl butyrate and isoamyl butyrate are highly volatile, making them suitable for flavor and fragrance applications .
  • Solubility: Ethyl butyrate is soluble in propylene glycol and kerosene , whereas DMAEB’s solubility is likely influenced by its polar dimethylaminoethyl group.
  • Safety: Dimethylaminoethyl acrylate (a related compound) requires stringent safety measures, including protective gear, due to its reactivity . DMAEB’s handling likely demands similar precautions in laboratory settings.

Q & A

Q. What are the recommended methods for synthesizing and characterizing dimethylaminoethyl butyrate in preclinical studies?

Methodological Answer: Synthesis should follow protocols for esterification of dimethylaminoethanol with butyric acid derivatives, ensuring stoichiometric control and purification via column chromatography. Characterization requires multi-modal physicochemical analysis:

  • Differential Scanning Calorimetry (DSC) to assess thermal stability.
  • Nuclear Magnetic Resonance (NMR) for structural confirmation of the ester bond and dimethylamino group.
  • Ultraviolet (UV) and Infrared (IR) Spectroscopy to detect functional groups (e.g., carbonyl peaks at ~1740 cm⁻¹).
    Preformulation studies should compare free base vs. salt forms for solubility and stability differences .

Q. How can researchers evaluate the stability of this compound in cosmetic or pharmaceutical formulations?

Methodological Answer: Stability testing should mimic real-world storage conditions:

  • Accelerated Aging Studies : Expose formulations to temperatures (e.g., 25°C, 40°C) and humidity levels over 6–12 months.
  • Analytical Monitoring : Use HPLC to track degradation products (e.g., free butyric acid) and quantify active compound retention.
  • pH Stability Tests : Assess hydrolysis rates in buffered solutions (pH 3–8).
    Evidence from DMAE derivatives shows salt forms (e.g., bitartrate) may exhibit superior long-term stability compared to free bases .

Q. What validated techniques quantify this compound in biological matrices?

Methodological Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Ideal for volatile derivatives; use ethyl chloroformate for derivatization to enhance detectability.
  • Liquid Chromatography-Tandem MS (LC-MS/MS) : Optimize mobile phases (e.g., acetonitrile/0.1% formic acid) for sensitivity in plasma or tissue homogenates.
  • Internal Standards : Deuterated analogs (e.g., d₄-dimethylaminoethyl butyrate) improve quantification accuracy.
    Refer to ethyl butyrate GC-MS protocols for fragmentation patterns (m/z 117 for protonated ions) .

Q. How should pharmacokinetic studies be designed to assess this compound bioavailability?

Methodological Answer:

  • Animal Models : Use rodents or pigs (closer to human gastrointestinal physiology) for oral vs. intravenous administration.
  • Sampling Protocol : Collect blood/tissue at intervals (0.5–24 hrs) to measure AUC, Cmax, and half-life.
  • Butyrate Metabolite Tracking : Monitor butyrate release via SCFA analysis in fecal/cecal samples using GC .
    Pivaloyloxymethyl butyrate (AN-9) studies provide a template for prodrug metabolism analysis .

Advanced Research Questions

Q. How to resolve contradictory data on this compound’s anti-inflammatory vs. pro-apoptotic effects?

Methodological Answer:

  • Cell Model Optimization : Compare primary vs. immortalized cell lines (e.g., colonocytes vs. cancer cells) to contextualize tissue-specific responses.
  • Dose-Response Studies : Test concentrations from 0.1–10 mM, as butyrate exhibits biphasic effects (e.g., pro-proliferative at low doses, apoptotic at high doses).
  • Pathway Analysis : Use RNA-seq to identify differentially expressed genes (e.g., HDAC inhibition vs. PPARγ activation) .

Q. What experimental strategies elucidate this compound’s epigenetic mechanisms in disease models?

Methodological Answer:

  • Chromatin Immunoprecipitation (ChIP-seq) : Map histone acetylation changes at promoters of genes like FOXP3 (T-regulatory cells) or BCL2 (apoptosis).
  • DNA Methylation Profiling : Use bisulfite sequencing to assess CpG island modifications in colorectal cancer models.
  • Single-Cell RNA-seq : Resolve heterogeneity in immune cell responses (e.g., macrophages M1/M2 polarization) .

Q. How to design in vivo studies evaluating this compound’s impact on gut microbiota composition?

Methodological Answer:

  • Factorial Design : Include variables like diet (high-fiber vs. low-fiber) and challenge (e.g., E. coli infection) to assess interactions.
  • 16S rRNA Sequencing : Analyze cecal/fecal samples pre- and post-treatment to quantify Faecalibacterium (butyrate producer) abundance.
  • SCFA Correlation : Measure butyrate/acetate/propionate ratios via GC and link to microbial diversity indices .

Q. What methodologies assess synergistic effects between this compound and chemotherapeutic agents?

Methodological Answer:

  • Isobologram Analysis : Determine combination indices (CI <1 indicates synergy) in cancer cell lines.
  • In Vivo Xenografts : Co-administer with drugs like 5-fluorouracil and monitor tumor regression vs. monotherapy.
  • Toxicity Screening : Evaluate intestinal epithelium integrity (histopathology) and liver/kidney function markers .

Q. How to address discrepancies in preclinical vs. clinical efficacy of this compound prodrugs?

Methodological Answer:

  • Dose Translation : Apply allometric scaling (body surface area) from rodent models to human equivalents.
  • Biomarker Validation : Use surrogate endpoints (e.g., serum butyrate levels, HDAC activity) in phase I trials.
  • Patient Stratification : Enroll cohorts based on gut microbiota diversity (via metagenomics) to predict responders .

Q. What advanced analytical approaches differentiate this compound’s free base vs. salt forms in formulations?

Methodological Answer:

  • X-ray Crystallography : Resolve structural differences in salt vs. free base crystals.
  • Solid-State NMR : Characterize hydrogen bonding networks impacting solubility.
  • Dissolution Testing : Use USP apparatus to compare release kinetics in simulated biological fluids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.